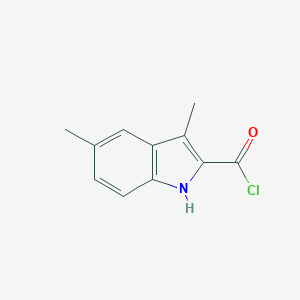

3,5-Dimethyl-1H-indole-2-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)7(2)10(13-9)11(12)14/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCOJJGHEWTFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557895 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120608-02-8 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3,5-Dimethyl-1H-indole-2-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylindole with oxalyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction typically requires a catalyst such as dimethylformamide (DMF) to facilitate the formation of the carbonyl chloride group. The reaction conditions often include low temperatures to prevent decomposition of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

3,5-Dimethyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can lead to the formation of indole-2-carboxylic acid derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, which are valuable in the synthesis of complex organic molecules.

Common reagents used in these reactions include bases like triethylamine, catalysts such as palladium complexes, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit promising anticancer properties. For instance, studies have shown that indole-2-carbonyl chlorides can selectively bind to cancer-related targets, potentially leading to the development of novel anticancer agents . The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for tumor growth and survival.

Antiviral Properties

Indole derivatives have been explored for their antiviral activities, particularly against HIV. The structure of 3,5-dimethyl-1H-indole-2-carbonyl chloride allows it to interact with viral proteins and inhibit replication processes . This application is particularly relevant in the context of developing integrase inhibitors, which are critical in HIV treatment strategies.

Building Block for Drug Development

The carbonyl chloride functional group in 3,5-dimethyl-1H-indole-2-carbonyl chloride makes it an excellent building block for synthesizing more complex molecules. It can undergo nucleophilic substitution reactions with various amines and alcohols to create a range of biologically active compounds . This versatility is crucial in drug discovery and development.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the preparation of indole-based compounds with various functional groups. Its ability to participate in further reactions allows chemists to design molecules with tailored properties for specific applications .

Case Study: Antiviral Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of indole derivatives based on 3,5-dimethyl-1H-indole-2-carbonyl chloride. These derivatives were evaluated for their ability to inhibit HIV integrase activity. One compound demonstrated an IC50 value of 3.11 μM, indicating significant antiviral potency .

Case Study: Anticancer Activity

Another research effort focused on modifying the carbonyl chloride to enhance its binding affinity to cancer targets. The study reported that specific modifications led to increased cytotoxicity against various cancer cell lines, showcasing the potential for developing new anticancer therapies based on this scaffold .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Potential anticancer agent | Selective binding to cancer targets |

| Antiviral Properties | Inhibitor of HIV replication | IC50 value of 3.11 μM against integrase |

| Synthetic Applications | Building block for drug synthesis | Versatile intermediate for creating complex molecules |

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-1H-indole-2-carbonyl chloride and its derivatives involves interactions with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing biological processes. For example, indole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, they can interact with DNA and proteins, affecting cellular functions and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of indole-2-carbonyl chloride derivatives are heavily influenced by substituent patterns. Key structural analogs include:

Physical Properties

- Melting Points :

- Stability : The carbonyl chloride is moisture-sensitive, requiring anhydrous handling, whereas esters (e.g., ethyl indole-2-carboxylate) are more stable .

Theoretical and Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional) can elucidate electronic effects of substituents. For example:

- Methyl groups in 3,5-dimethyl-1H-indole-2-carbonyl chloride likely increase electron density at the indole ring, reducing electrophilicity at the 2-position compared to fluoro-substituted analogs .

- Frontier molecular orbital analysis may predict nucleophilic attack sites, guiding synthetic optimization .

Actividad Biológica

3,5-Dimethyl-1H-indole-2-carbonyl chloride (CAS No. 120608-02-8) is a synthetic compound belonging to the indole family, known for its diverse biological activities. The indole structure is prevalent in many natural products and pharmaceuticals, making it a significant subject of study in medicinal chemistry. This article reviews the biological activity of 3,5-Dimethyl-1H-indole-2-carbonyl chloride, focusing on its antiviral, anticancer, and antimicrobial properties, along with mechanisms of action and comparative analysis with related compounds.

3,5-Dimethyl-1H-indole-2-carbonyl chloride can be synthesized through various methods, typically involving the reaction of 3,5-dimethylindole with oxalyl chloride in solvents such as dichloromethane. This reaction often requires a catalyst like dimethylformamide (DMF) under controlled conditions to ensure product stability and yield. The compound features a carbonyl chloride group that enhances its reactivity in subsequent chemical transformations.

Antiviral Properties

Research indicates that indole derivatives exhibit significant antiviral activity. 3,5-Dimethyl-1H-indole-2-carbonyl chloride has been studied for its potential to inhibit viral replication. For instance, similar indole compounds have shown efficacy against various viruses by interfering with viral entry or replication processes.

Anticancer Activity

The anticancer potential of 3,5-Dimethyl-1H-indole-2-carbonyl chloride is notable. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, derivatives containing the indole structure have been linked to lower IC50 values against several cancer cell lines, indicating enhanced cytotoxicity compared to non-indole counterparts .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 3,5-Dimethyl-1H-indole-2-carbonyl chloride | HeLa | 4.04 |

| 3-Methylindole | A549 | 6.21 |

| Indole-3-acetic acid | MDA-MB-231 | 8.30 |

Antimicrobial Activity

The antimicrobial properties of 3,5-Dimethyl-1H-indole-2-carbonyl chloride have also been explored. Studies suggest that this compound exhibits activity against a range of bacteria and fungi by disrupting cell membrane integrity or inhibiting essential metabolic pathways . The presence of the carbonyl chloride group enhances its ability to form adducts with nucleophiles in microbial cells.

The biological activity of 3,5-Dimethyl-1H-indole-2-carbonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for mediating inflammation and cancer progression.

- DNA Interaction : The indole nucleus has been shown to intercalate into DNA, potentially disrupting replication and transcription processes critical for cancer cell survival .

Comparative Analysis with Related Compounds

When comparing 3,5-Dimethyl-1H-indole-2-carbonyl chloride with other indole derivatives such as 3-Methylindole and Indole-3-acetic acid, it is evident that the specific substitution pattern significantly influences biological activity:

| Compound | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3,5-Dimethyl-1H-indole-2-carbonyl chloride | Moderate | High | High |

| 3-Methylindole | Low | Moderate | Moderate |

| Indole-3-acetic acid | Low | Low | Low |

The presence of methyl groups at positions 3 and 5 in the indole structure appears to enhance both reactivity and biological efficacy compared to other derivatives lacking similar substitutions.

Case Studies

Recent studies have focused on synthesizing new derivatives based on the structure of 3,5-Dimethyl-1H-indole-2-carbonyl chloride. For instance:

- Synthesis and Evaluation : A series of new compounds derived from this indole were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Results indicated that modifications at different positions significantly affected their IC50 values, demonstrating a structure-activity relationship that could guide future drug design .

- Mechanistic Studies : Investigations into the mechanisms revealed that some derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Q & A

Q. Table 1: Key Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.